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molecular formula C9H10BrNO3S B8713057 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide CAS No. 89819-22-7

5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide

Cat. No. B8713057
M. Wt: 292.15 g/mol
InChI Key: OWEREHWTQAKJKZ-UHFFFAOYSA-N
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Patent
US04634465

Procedure details

72.5 g (0.25 mole) of 5-bromo-2,3-dihydro-2-methyl-7-sulfamoylbenzo[b]furan are hydrogenated in the presence of 22.4 g (0.25 mole) of sodium acetate and 7.5 g of 5% palladium on carbon catalyst in 750 ml of methanol. The catalyst is removed, the solvent evaporated, and the residue crystallised from a mixture of water/ethanol, affording 42.3 g (79% of theory) of 2,3-dihydro-2-methyl-7-sulfamoylbenzo[b]furan with a melting point of 174°-177° C.
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
catalyst
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([S:12](=[O:15])(=[O:14])[NH2:13])[C:5]2[O:6][CH:7]([CH3:9])[CH2:8][C:4]=2[CH:3]=1.C([O-])(=O)C.[Na+]>[Pd].CO>[CH3:9][CH:7]1[O:6][C:5]2[C:10]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:11][CH:2]=[CH:3][C:4]=2[CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
72.5 g
Type
reactant
Smiles
BrC1=CC2=C(OC(C2)C)C(=C1)S(N)(=O)=O
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallised from a mixture of water/ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1CC2=C(O1)C(=CC=C2)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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